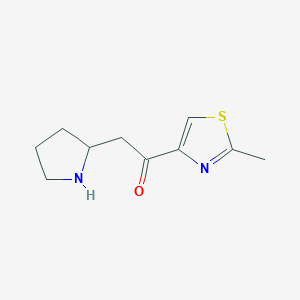
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one is an organic compound that features a thiazole ring and a pyrrolidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one typically involves the formation of the thiazole ring followed by the introduction of the pyrrolidine moiety. Common synthetic routes may include:
Cyclization reactions: to form the thiazole ring.
Nucleophilic substitution: to introduce the pyrrolidine ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: to speed up the reaction.
Solvents: to dissolve reactants and control the reaction environment.
Temperature and pressure: adjustments to optimize reaction rates.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example:
Oxidation: might yield sulfoxides or sulfones.
Reduction: might yield alcohols or amines.
Substitution: might yield halogenated derivatives or other substituted compounds.
Aplicaciones Científicas De Investigación
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: As a potential bioactive compound.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the synthesis of other chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one would depend on its specific biological target. Potential mechanisms could include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor binding: Interacting with cellular receptors to modulate signaling pathways.
DNA interaction: Binding to DNA and affecting gene expression.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-ol: A similar compound with an alcohol group instead of a ketone.
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-amine: A similar compound with an amine group instead of a ketone.
Uniqueness
1-(2-Methyl-1,3-thiazol-4-yl)-2-(pyrrolidin-2-yl)ethan-1-one may be unique in its specific combination of functional groups, which could confer distinct biological activities or chemical reactivity.
Propiedades
Fórmula molecular |
C10H14N2OS |
|---|---|
Peso molecular |
210.30 g/mol |
Nombre IUPAC |
1-(2-methyl-1,3-thiazol-4-yl)-2-pyrrolidin-2-ylethanone |
InChI |
InChI=1S/C10H14N2OS/c1-7-12-9(6-14-7)10(13)5-8-3-2-4-11-8/h6,8,11H,2-5H2,1H3 |
Clave InChI |
FZMXLVIRGPFEKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CS1)C(=O)CC2CCCN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-1-[3-(thiophen-2-yl)-7-(thiophen-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B13300803.png)

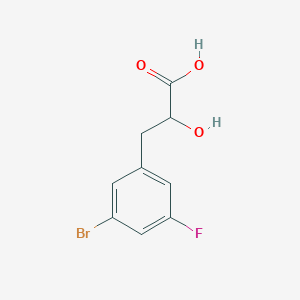
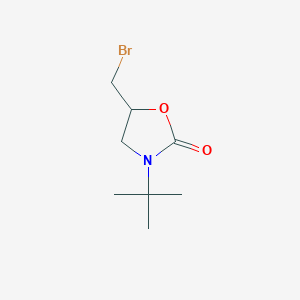
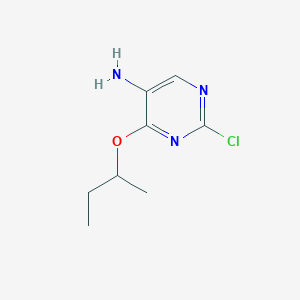
![1-[(1-Methoxypropan-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B13300845.png)
![(Cyclopropylmethyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13300849.png)
![2-{[4-(furan-2-ylmethyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B13300854.png)
![8-Methoxy-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13300862.png)
amine](/img/structure/B13300865.png)
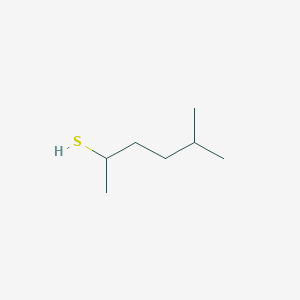
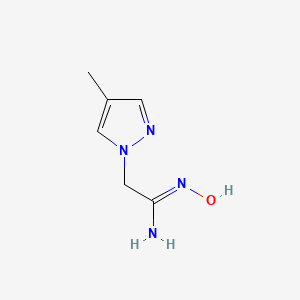
![2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]cyclohexan-1-ol](/img/structure/B13300883.png)
![3-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}propan-1-ol](/img/structure/B13300891.png)
